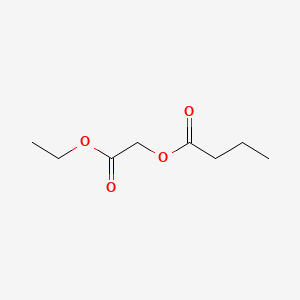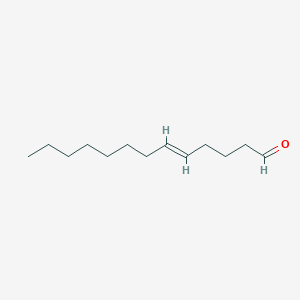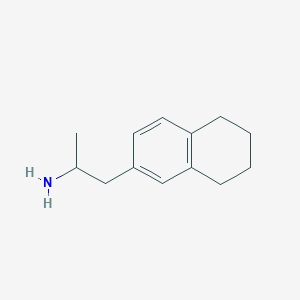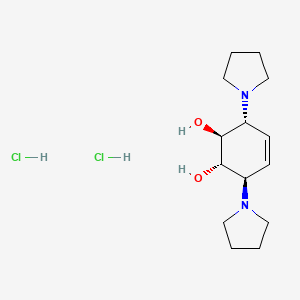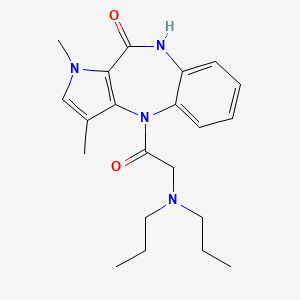![molecular formula C38H32N2O3 B12708551 2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 55772-83-3](/img/structure/B12708551.png)
2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups that contribute to its reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of fluorescein with benzoyl chloride under controlled conditions to form the spiro compound . The reaction is carried out in dry acetone at 0°C for 4 hours, followed by an additional 4 hours at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidinyl and dibenzylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting hydrogen sulfide (H2S) in biological systems.
Biology: Employed in live-cell imaging due to its cell-permeable and fluorescent properties.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it undergoes nucleophilic substitution and cyclization reactions in the presence of hydrogen sulfide, leading to a significant increase in fluorescence . This property makes it highly sensitive and selective for H2S detection.
Comparaison Avec Des Composés Similaires
Similar Compounds
WSP-5: Another hydrogen sulfide fluorescent probe with similar structural features.
Fluorescein Derivatives: Compounds like fluorescein diacetate that share the xanthene core structure.
Uniqueness
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its combination of a spiro linkage and multiple functional groups, which enhance its reactivity and specificity in various applications. Its ability to act as a highly selective and sensitive fluorescent probe for H2S sets it apart from other similar compounds .
Propriétés
Numéro CAS |
55772-83-3 |
|---|---|
Formule moléculaire |
C38H32N2O3 |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
2'-(dibenzylamino)-6'-pyrrolidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C38H32N2O3/c41-37-31-15-7-8-16-32(31)38(43-37)33-19-17-30(39-21-9-10-22-39)24-36(33)42-35-20-18-29(23-34(35)38)40(25-27-11-3-1-4-12-27)26-28-13-5-2-6-14-28/h1-8,11-20,23-24H,9-10,21-22,25-26H2 |
Clé InChI |
IHAOPBUXNUKKIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=CC(=C6)N(CC7=CC=CC=C7)CC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


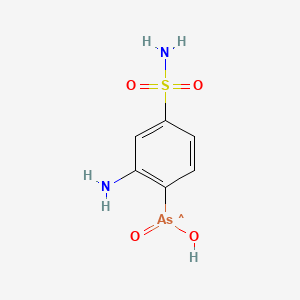


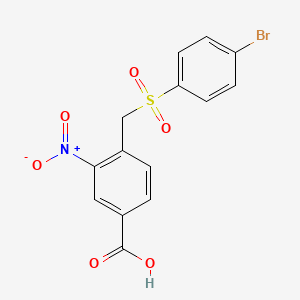
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
